Cas no 1565374-87-9 (6-Fluoro-3-methylpicolinonitrile)

6-Fluoro-3-methylpicolinonitrile is a fluorinated pyridine derivative with a nitrile functional group, commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring both fluorine and nitrile substituents, enhances reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The fluorine atom contributes to improved metabolic stability and binding affinity in bioactive molecules, while the nitrile group offers further derivatization potential. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other targeted therapeutics. High purity and consistent quality ensure reliable performance in research and industrial applications.
6-Fluoro-3-methylpicolinonitrile structure
1565374-87-9 structure
Product Name:6-Fluoro-3-methylpicolinonitrile
CAS No:1565374-87-9
MF:C7H5FN2
MW:136.126404523849
CID:4802702
Update Time:2025-08-04

6-Fluoro-3-methylpicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-3-methylpicolinonitrile
    • Inchi: 1S/C7H5FN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
    • InChI Key: ZSVIBXLHDLJAHF-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C(C#N)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 160
  • XLogP3: 1.7
  • Topological Polar Surface Area: 36.7

6-Fluoro-3-methylpicolinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029008858-250mg
6-Fluoro-3-methylpicolinonitrile
1565374-87-9 95%
250mg
$950.60 2022-04-02
Alichem
A029008858-1g
6-Fluoro-3-methylpicolinonitrile
1565374-87-9 95%
1g
$2,923.95 2022-04-02

Additional information on 6-Fluoro-3-methylpicolinonitrile

Introduction to 6-Fluoro-3-methylpicolinonitrile (CAS No. 1565374-87-9)

6-Fluoro-3-methylpicolinonitrile, identified by its Chemical Abstracts Service (CAS) number 1565374-87-9, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the picolinonitrile family, characterized by a pyridine ring substituted with a nitrile group and various alkyl or halogen atoms. The presence of a fluoro group at the 6-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.

The fluoro substituent is particularly noteworthy due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and excretion. In contrast, the methyl group contributes to steric hindrance, which can be strategically employed to optimize interactions with enzymes or receptors. Together, these structural features make 6-Fluoro-3-methylpicolinonitrile a promising intermediate for synthetic chemists aiming to develop innovative therapeutic agents.

In recent years, there has been growing interest in harnessing the potential of fluorinated picolinonitriles in drug discovery. The nitrile group itself is a versatile functional handle that can be further modified through various chemical transformations, such as hydrolysis to carboxylic acids or reduction to amides. This flexibility allows researchers to fine-tune the properties of derived compounds for specific applications. For instance, derivatives of 6-Fluoro-3-methylpicolinonitrile have been explored as precursors for kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

One of the most compelling aspects of 6-Fluoro-3-methylpicolinonitrile is its utility in medicinal chemistry as a building block for more complex structures. The fluorine atom at the 6-position can serve as a probe to assess the impact of halogenation on biological activity, while the methyl group at the 3-position provides a site for further functionalization. This dual functionality has been exploited in the design of small-molecule inhibitors targeting protein-protein interactions, where precise control over spatial orientation is critical.

Recent studies have highlighted the role of fluorinated picolinonitriles in modulating enzyme activity. For example, researchers have demonstrated that certain derivatives of this class exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the fluoro substituent can fine-tune the reactivity of these enzymes, offering potential therapeutic benefits in metabolic disorders or cancer treatment.

The agrochemical sector has also benefited from the exploration of 6-Fluoro-3-methylpicolinonitrile and its derivatives. Fluorinated compounds are known for their enhanced stability against environmental degradation, which translates to prolonged activity in crop protection applications. Researchers have synthesized novel herbicides and fungicides based on this scaffold, demonstrating improved efficacy and reduced environmental impact compared to traditional chemistries.

Synthetic methodologies for preparing 6-Fluoro-3-methylpicolinonitrile have seen significant advancements in recent years. Modern approaches leverage transition-metal catalysis and flow chemistry to achieve high yields and selectivity under mild conditions. These innovations not only streamline the production process but also open up new possibilities for modifying the compound’s structure through cross-coupling reactions or other transformations.

The biological activity of 6-Fluoro-3-methylpicolinonitrile has been systematically investigated in various preclinical models. Initial studies suggest that derivatives of this compound exhibit promising properties as scaffolds for drug development. For instance, certain analogs have shown inhibitory activity against kinases involved in cancer signaling pathways, highlighting their potential as anticancer agents. Additionally, modifications at the 3-position have led to compounds with enhanced binding affinity to bacterial enzymes, making them attractive candidates for antibiotics.

The future direction of research on 6-Fluoro-3-methylpicolinonitrile is likely to focus on expanding its applications in drug discovery and material science. Advances in computational chemistry and artificial intelligence are expected to accelerate the design of novel derivatives with tailored properties. Furthermore, interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications.

In conclusion,6-Fluoro-3-methylpicolinonitrile (CAS No. 1565374-87-9) represents a fascinating compound with diverse potential applications across multiple scientific domains. Its unique structural features—combining a fluoro substituent with a nitrile group—make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new synthetic strategies and biological functions,this compound promises to remain at the forefront of scientific exploration.

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